5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one
Overview
Description
Chromane, also known as benzodihydropyran, is a heterocyclic chemical compound with the chemical formula C9H10O . It is a structural feature of more complex compounds including E vitamins (tocopherols and tocotrienols), Dianin’s compound, and certain pharmaceutical drugs .
Synthesis Analysis
The synthesis of spiro compounds often involves dearomatization strategies . For instance, the Sc(OTf)3-catalyzed dearomative [5+1] annulations between readily available 3-aminophenols and O-alkyl ortho-oxybenzaldehydes have been developed for the synthesis of spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-ones .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. Theoretical investigations often involve the use of restricted Hartree–Fock and density functional theory to calculate optimized parameters .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. Quantitative chemical analysis can be used to determine the amount or concentration of a substance in a sample .Physical and Chemical Properties Analysis
Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo certain chemical changes or reactions .Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a substance and the necessary safety precautions. They include information on the substance’s physical and chemical properties, its health effects, procedures for safe handling and use, and procedures for spills, leaks, and disposal .
Properties
IUPAC Name |
5,7-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-6-10(16)13-11(17)8-14(18-12(13)7-9)4-2-1-3-5-14/h6-7,15-16H,1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIBQCUXRPWOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(C=C(C=C3O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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